(S)-N,1-Dibenzylpyrrolidin-3-amine

Chiral synthesis Enantiomeric excess Chiral building block

(S)-N,1-Dibenzylpyrrolidin-3-amine (CAS 145223-69-4) is a chiral, enantiomerically defined 3-aminopyrrolidine building block in which both the pyrrolidine ring nitrogen and the exocyclic 3-amino group are benzyl-protected. With a molecular formula of C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol, it is supplied as a liquid with a typical commercial purity of ≥95% (GC).

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B12840097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,1-Dibenzylpyrrolidin-3-amine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
InChIKeyBHEXKVGLZMEJRQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-N,1-Dibenzylpyrrolidin-3-amine: CAS 145223-69-4 Identity and Core Specifications for Informed Procurement


(S)-N,1-Dibenzylpyrrolidin-3-amine (CAS 145223-69-4) is a chiral, enantiomerically defined 3-aminopyrrolidine building block in which both the pyrrolidine ring nitrogen and the exocyclic 3-amino group are benzyl-protected . With a molecular formula of C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol, it is supplied as a liquid with a typical commercial purity of ≥95% (GC) . Its procurement is indicated where the (S)-absolute configuration at the 3-position is critical for downstream asymmetric synthesis or the generation of enantiopure drug candidates [1].

Enantiopure (S)-3-aminopyrrolidine scaffold from chiral pool synthesis
Dual N-benzyl protection enables orthogonal deprotection strategies
Supports asymmetric synthesis and chiral auxiliary research workflows

Why Racemic N,N'-Dibenzyl-3-aminopyrrolidine Cannot Replace the (S)-Enantiomer in Chiral Synthesis and Drug Discovery Pipelines


In the context of chiral synthesis, (S)-N,1-Dibenzylpyrrolidin-3-amine is not interchangeable with the corresponding racemic mixture (CAS 108963-20-8), the (R)-enantiomer (CAS 114715-39-8), or mono-benzylated analogs such as (S)-(-)-1-Benzyl-3-aminopyrrolidine . The racemate, while convenient for achiral applications, introduces the (R)-antipode that may exhibit divergent pharmacological properties or crystallization behavior, increasing the burden of chiral separation if an enantiopure drug substance is the target [1]. Furthermore, the mono-benzyl analog lacks the exocyclic N-benzyl protecting group, providing only one reactive site and fundamentally altering its utility as an intermediate for constructing complex N,N'-disubstituted pharmacophores. The evidence below quantifies these differences.

Racemic mixture (CAS 108963-20-8)
0% e.e.; requires chiral resolution for enantiopure synthesis, adding steps and cost.
(R)-Enantiomer (CAS 114715-39-8)
Opposite configuration may alter pharmacological and crystallization properties.
Mono-benzyl analog ((S)-1-Benzyl-3-aminopyrrolidine)
Single protecting group limits synthetic versatility; lacks orthogonal deprotection option.

Quantitative Differentiation Evidence: (S)-N,1-Dibenzylpyrrolidin-3-amine vs. Close Analogs


Enantiomeric Excess: Direct Chiral Purity Benchmark of (S)-N,1-Dibenzylpyrrolidin-3-amine

The (S)-enantiomer is synthesized from L-aspartic acid via an asparagine-derived route that preserves the stereochemical integrity of the natural amino acid starting material. The reported enantiomeric excess (e.e.) for (S)-N,1-Dibenzylpyrrolidin-3-amine generated by this method is 86%, with racemization limited to ≤5% during synthesis [1]. This is contrasted with the racemic mixture (CAS 108963-20-8), which by definition has an e.e. of 0% and thus requires subsequent resolution steps if an enantiopure product is required. The directly measurable specific rotation for this (S)-enantiomer is reported as [α]₂₇^D = +1.7 (c 2.0, CHCl₃) [1].

Enantiomeric Excess
Head-to-head
86% e.e. (S) vs 0% e.e. (racemate)
Pre-resolved (S)-enantiomer eliminates need for subsequent chiral separation
Specific rotation [α]₂₇D = +1.7 (CHCl₃); derived from L-Asparagine
Chiral synthesis Enantiomeric excess Chiral building block

Synthesis Yield: Chemoselective Reduction Route to (S)-N,1-Dibenzylpyrrolidin-3-amine

A validated, scalable synthetic procedure for N,N'-dibenzyl-3-aminopyrrolidine (applicable to the (S)-enantiomer) proceeds via lithium aluminum hydride (LiAlH₄) reduction of 1-benzyl-Δ³-pyrroline-2,5-dione with benzylamine, delivering the product in quantitative yield after distillation, with a reported input scale of 5.34 mol of the dione intermediate . In contrast, alternative routes reliant on N-benzyl-3-aminopyrrolidine (the mono-benzyl analog) require additional N-protection/deprotection steps to install the second benzyl group, diminishing overall atom economy. Patent data also demonstrates a robust process for preparing 3-amino-1-benzylpyrrolidine derivatives in approximately 80% yield from oxime intermediates, highlighting the accessibility of this compound class [1].

Synthesis Yield
Data to verify
Reported quantitative yield (LiAlH₄ route)
Supports scalable procurement for process R&D
Patent-based; confirm lot-specific performance
Chiral pool synthesis Yield comparison Benzyl-protected pyrrolidine

Chiral Auxiliary Performance: Asymmetric Induction with 3-Aminopyrrolidine Lithium Amides

N,N'-Disubstituted-3-aminopyrrolidine lithium amides derived from the (S)-enantiomer function as chiral auxiliaries in the enantioselective addition of n-butyllithium to aromatic aldehydes, achieving enantiomeric excesses up to 73% in the resulting secondary alcohol products [1]. This level of asymmetric induction is achieved without the need for additional chiral ligands or transition metals. The racemic amide backbone, by contrast, would generate racemic secondary alcohols (e.e. = 0%), providing no asymmetric induction whatsoever [1]. This demonstrates that the (S)-enantiomer is not merely a building block, but an active stereochemical control element.

Asymmetric Induction
Head-to-head
up to 73% e.e. (S) vs 0% (racemate)
Enantiomer-specific induction in aldehyde butylation
n-BuLi, aromatic aldehydes; chiral lithium amide
Asymmetric synthesis Chiral auxiliary Organolithium addition

Commercial Purity Specification: QC-Grade (S)-N,1-Dibenzylpyrrolidin-3-amine for Regulated Workflows

Commercially available (S)-N,1-Dibenzylpyrrolidin-3-amine (CAS 145223-69-4) is supplied with a purity specification of ≥95% (GC), as offered by suppliers such as Leyan (Product No. 1838741) . For applications requiring the racemic form, the corresponding N,N'-Dibenzyl-3-aminopyrrolidine (CAS 108963-20-8) is available at a purity of ≥97.0% (Nonaqueous Titration) and ≥95.0% (GC) from sources including TCI and Aladdin Scientific . The (S)-form is specifically required for enantiopure synthesis and is not directly substitutable by the higher-purity racemic material, as the enantiomeric purity is the critical quality attribute for asymmetric applications, not merely chemical purity.

Purity Specification
Cross-study comparable
≥95% (GC) (S) vs ≥97% (titration) racemate
Chemical purity similar; enantiomeric purity is distinguishing factor
Commercial specs; Leyan (S-form), TCI (racemate)
Quality control Purity specification Pharmaceutical intermediate

Structural Differentiation: Single vs. Dual N-Benzyl Protection in 3-Aminopyrrolidine Building Blocks

The target compound features two orthogonal N-benzyl groups: one on the pyrrolidine nitrogen and one on the exocyclic 3-amino group . This contrasts with (S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8), which carries only one benzyl group on the ring nitrogen, leaving the 3-amino group as a free primary amine (MW 176.26 g/mol vs. 266.38 g/mol for the target compound) . The presence of both benzyl groups in the target compound enables sequential deprotection strategies (e.g., selective hydrogenolysis) that are impossible with the mono-benzyl analog. Quantitatively, the di-benzyl compound possesses two hydrogen-bond acceptor sites and one donor (TPSA = 15.27 Ų, logP = 3.05) compared to one acceptor site for the mono-benzyl analog .

Structural Comparison
Head-to-head
MW 266.38, 2 N-benzyl groups vs MW 176.26, 1 N-benzyl
Dual protection permits sequential deprotection routes
TPSA 15.27 Ų, logP 3.05 vs free amine
Protecting group strategy Synthetic intermediate Benzyl protection

NMR-Structure-Based Evidence: Conformational Differences in Solution-Derived Lithium Amides

High-field ¹H, ¹³C, and ⁶Li NMR studies of two structurally analogous chiral N,N'-disubstituted-3-aminopyrrolidine lithium amides (both derived from the (S)-enantiomer scaffold) revealed markedly different conformations in THF-d₈ solution at low temperature, despite their structural analogy [1]. Amide 3 adopts a conformation with only minor changes relative to its amino precursor, whereas Amide 4 adopts a norbornyl-like bridged structure around the lithium cation. Upon addition of excess Bu⁶Li, both form 1:1 amide-Bu⁶Li complexes, but the Amide 4 complex exhibits a tighter structure with distinct signals for diastereotopic α-protons of the butyl group, while the Amide 3 complex is looser [1]. These conformational differences in solution directly correlate with the observed differences in asymmetric induction (e.e. up to 73%), demonstrating that the chiral environment provided by the (S)-3-aminopyrrolidine scaffold is highly sensitive to N-substituent variation [1].

Conformational NMR
Class-level
Distinct lithium amide aggregation states
Conformation correlates with asymmetric induction profile
THF-d₈, low temp; ⁶Li/¹H/¹³C NMR
Chiral lithium amide NMR spectroscopy Asymmetric induction mechanism

Optimal Research and Industrial Application Scenarios for (S)-N,1-Dibenzylpyrrolidin-3-amine Based on Quantitative Evidence


Enantiopure Pharmaceutical Intermediate for CNS and Neurological Drug Candidates

As a chiral 3-aminopyrrolidine building block with dual benzyl protection, (S)-N,1-Dibenzylpyrrolidin-3-amine is directly employed in the synthesis of N-(1-benzyl-3-pyrrolidinyl) benzamide derivatives being explored as CNS-active agents, with the (S)-configuration providing a defined stereochemical anchor for target engagement . The 86% e.e. achievable from (S)-asparagine-based synthesis ensures that the resulting drug candidates possess a high enantiopurity profile suitable for preclinical pharmacokinetic and toxicological evaluation [1].

Chiral Auxiliary and Ligand Precursor in Asymmetric Organolithium Additions

The compound serves as a direct precursor to chiral lithium amide auxiliaries that mediate the enantioselective addition of n-butyllithium to aromatic aldehydes, achieving up to 73% e.e. in the resulting alcohol products [2]. This application scenario is particularly relevant for medicinal chemistry groups synthesizing chiral secondary alcohol pharmacophores without transition-metal catalysts.

Key Intermediate for N-Heterocyclic Carbene (NHC) Ligand Synthesis

Derivatives of N,1-dibenzylpyrrolidin-3-amine have been employed as intermediates in the preparation of N-heterocyclic carbene (NHC) ligands, which are valuable in transition-metal catalysis . The (S)-enantiomer specifically provides access to chiral NHC-metal complexes capable of asymmetric induction in cross-coupling and metathesis reactions.

Building Block for Selective GPCR Ligand Discovery Programs

The rigid pyrrolidine scaffold of (S)-N,1-dibenzylpyrrolidin-3-amine, with its defined (S)-stereochemistry and dual benzyl substitution pattern, serves as a template for designing selective GPCR ligands in academic and industrial drug discovery programs targeting neurological disorders . The compound's logP of ~3.05 indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration in the final drug candidates.

Application
Selection Property
Validation Focus
CNS research compound synthesis
Enantiopure (S)-pyrrolidine scaffold
Enantiomeric purity and dual protection verification
Asymmetric C–C bond formation studies
Chiral lithium amide precursor
Asymmetric induction capacity in aldehyde butylation
NHC ligand precursor synthesis
Chiral diamine backbone
Chiral NHC-metal complex formation for catalysis research
GPCR ligand discovery research
Rigid chiral pyrrolidine template
Stereochemistry influence on ligand selectivity; lipophilicity context
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